molecular formula C9H6BrFN2 B13202559 5-Bromo-8-fluoroquinolin-3-amine

5-Bromo-8-fluoroquinolin-3-amine

Cat. No.: B13202559
M. Wt: 241.06 g/mol
InChI Key: MYZCJDMGTBPECW-UHFFFAOYSA-N
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Description

5-Bromo-8-fluoroquinolin-3-amine is a heterocyclic aromatic compound that belongs to the quinoline family. This compound is characterized by the presence of bromine and fluorine atoms attached to the quinoline ring, which imparts unique chemical and physical properties. Quinoline derivatives, including this compound, are of significant interest due to their wide range of applications in medicinal chemistry, materials science, and industrial processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-8-fluoroquinolin-3-amine typically involves the halogenation of quinoline derivatives. One common method is the bromination of 8-fluoroquinoline, followed by amination at the 3-position. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and a suitable solvent such as acetic acid or dichloromethane. The amination step can be achieved using ammonia or an amine derivative under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems for precise control of reaction parameters, ensuring consistent product quality. Green chemistry approaches, such as solvent-free reactions and the use of recyclable catalysts, are also being explored to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-8-fluoroquinolin-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids or esters under inert atmosphere.

Major Products Formed

The major products formed from these reactions include various substituted quinolines, which can be further functionalized for specific applications in medicinal chemistry and materials science .

Scientific Research Applications

5-Bromo-8-fluoroquinolin-3-amine has several scientific research applications:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential antibacterial, antiviral, and anticancer activities.

    Materials Science: The compound is used in the development of organic semiconductors and fluorescent probes for bioimaging.

    Industrial Chemistry: It is employed in the synthesis of agrochemicals and dyes

Mechanism of Action

The mechanism of action of 5-Bromo-8-fluoroquinolin-3-amine in biological systems involves its interaction with specific molecular targets. For instance, in antibacterial applications, it may inhibit bacterial enzymes such as DNA gyrase and topoisomerase IV, leading to the disruption of DNA replication and cell death. The presence of bromine and fluorine atoms enhances its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-8-fluoroquinoline
  • 5,6,8-Trifluoroquinoline
  • 7-Fluoro-4-(diethylamino-1-methylbutylamino)quinoline
  • Mefloquine

Uniqueness

5-Bromo-8-fluoroquinolin-3-amine is unique due to the specific positioning of bromine and fluorine atoms, which imparts distinct electronic and steric properties. This uniqueness allows for selective interactions with biological targets and enhances its utility in various applications compared to other quinoline derivatives .

Properties

Molecular Formula

C9H6BrFN2

Molecular Weight

241.06 g/mol

IUPAC Name

5-bromo-8-fluoroquinolin-3-amine

InChI

InChI=1S/C9H6BrFN2/c10-7-1-2-8(11)9-6(7)3-5(12)4-13-9/h1-4H,12H2

InChI Key

MYZCJDMGTBPECW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C=C(C=NC2=C1F)N)Br

Origin of Product

United States

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